5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Lipophilicity Drug-likeness Permeability

CAS 896856-18-1 is a pyrazolo[1,5-a]pyrimidine kinase inhibitor scaffold featuring a 4-chlorophenyl group at position 3 that engages the hydrophobic hinge pocket of CDK2, CHK1, KDR/VEGFR2, and FLT1. The free 7-OH group enables one-step diversification to 7-amino, 7-alkoxy, or 7-sulfonate analogs without protecting groups, making it an ideal baseline for systematic SAR. Its lower MW (301.77) provides greater headroom for downstream substitution vs. the 2-methyl analog. For kinase selectivity profiling, procure alongside the 2-chloro regioisomer (CAS 902047-53-4) and 4-fluoro analog (CAS 1015582-93-0) as matched controls.

Molecular Formula C16H16ClN3O
Molecular Weight 301.77
CAS No. 896856-18-1
Cat. No. B2814243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol
CAS896856-18-1
Molecular FormulaC16H16ClN3O
Molecular Weight301.77
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H16ClN3O/c1-16(2,3)13-8-14(21)20-15(19-13)12(9-18-20)10-4-6-11(17)7-5-10/h4-9,18H,1-3H3
InChIKeyAPSUXEZYVSNBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 896856-18-1): Core Scaffold & Identity for Kinase-Targeted Procurement


5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 896856-18-1) is a heterocyclic small molecule with the molecular formula C16H16ClN3O and a molecular weight of 301.77 g·mol⁻¹ [1]. The compound features the privileged pyrazolo[1,5-a]pyrimidine bicyclic core, which serves as an adenine bioisostere recognized for engaging the ATP-binding pocket of multiple protein kinases [2]. Key structural determinants include a tert-butyl group at position 5, a 4-chlorophenyl substituent at position 3, and a free hydroxyl at position 7. The scaffold is cited in the generic Markush claims of foundational cyclin-dependent kinase (CDK) inhibitor patents assigned to Schering/Pharmacopeia (US20040209878), placing this compound within one of the most intensively investigated kinase-inhibitor chemotypes [3]. Its computed physicochemical profile—logP of approximately 3.59, topological polar surface area (tPSA) of 45 Ų, one hydrogen-bond donor, and three hydrogen-bond acceptors—positions it within lead-like chemical space suitable for oral bioavailability optimization [1].

Why Generic Substitution of 5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 896856-18-1) Can Compromise Experimental Reproducibility


Within the 3-aryl-5-tert-butyl-pyrazolo[1,5-a]pyrimidin-7-ol sub-series, regioisomeric variation of the chloro substituent (4-chloro vs. 2-chloro) and halogen substitution (4-Cl vs. 4-F vs. 4-H) produce compounds with divergent computed lipophilicity, electronic surface potentials, and predicted target engagement profiles that cannot be assumed equivalent in a biological assay context [1]. The 4-chlorophenyl group at position 3 occupies a hydrophobic pocket where both steric bulk and halogen electronegativity modulate kinase selectivity; substituting chlorine for fluorine (4-F analog, CAS 1015582-93-0) alters molecular weight by ~16 Da and eliminates the σ-hole potential that can drive halogen bonding with backbone carbonyls in the hinge region [2]. Furthermore, introduction of a methyl group at the 2-position (CAS 877800-82-3) sterically constrains the accessible conformational space of the 3-aryl ring and modifies the tautomeric equilibrium of the 7-OH group, directly impacting the hydrogen-bond network available for target recognition [1]. These structural perturbations, though seemingly minor, can produce order-of-magnitude shifts in kinase inhibition potency, as documented in systematic SAR campaigns on this scaffold [3].

Quantitative Differentiation Evidence: 5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 896856-18-1) vs. Closest Analogs


Lipophilicity-Driven Permeability Differentiation: 4-Chlorophenyl vs. 4-Fluorophenyl Analog

The target compound (4-Cl) exhibits a computed logP of 3.59 and molecular weight of 301.77, compared with the 4-fluorophenyl analog (CAS 1015582-93-0) which has a molecular weight of 285.32 and is predicted to have a lower logP (estimated ~3.0–3.2 based on the Hansch π constant difference of +0.71 for Cl vs. +0.14 for F on aromatic systems) [1]. The ~0.4–0.6 logP unit increase translates to an approximately 2.5–4× higher computed octanol-water partition coefficient, which correlates with enhanced passive membrane permeability in Caco-2 monolayer models for this scaffold class [2]. The higher logP of the 4-Cl compound must be balanced against aqueous solubility; the tPSA of 45 Ų is identical between the two compounds, indicating equivalent hydrogen-bonding capacity for target engagement [1].

Lipophilicity Drug-likeness Permeability

Regioisomeric Chlorine Positioning: 4-Chloro vs. 2-Chloro Impact on Kinase Binding Geometry

The target compound positions the chlorine atom at the para position of the 3-phenyl ring, whereas the ortho-chloro isomer (CAS 902047-53-4) places chlorine adjacent to the point of attachment to the pyrazolo[1,5-a]pyrimidine core . In published crystal structures of pyrazolo[1,5-a]pyrimidine inhibitors bound to kinase domains (e.g., CHK1, PDB 3OT8; LCK, PDB 3AD6), the 3-aryl group occupies a hydrophobic pocket adjacent to the hinge region where para-substituents extend deeper into the selectivity pocket while ortho-substituents create a torsional twist that alters the dihedral angle between the phenyl ring and the heterocyclic core, potentially disrupting π-π stacking with the gatekeeper residue [1][2]. The 2-chloro isomer therefore presents a different pharmacophoric vector that may reduce affinity for kinases where a linear para-substituent trajectory is required for optimal pocket occupancy.

Regioisomerism Kinase selectivity ATP-binding pocket

Scaffold-Level Kinase Inhibition Benchmarking: Pyrazolo[1,5-a]pyrimidine CDK2 Inhibition Potency Range

Although no direct enzymatic IC50 data for CAS 896856-18-1 has been published in peer-reviewed literature as of the search date, the pyrazolo[1,5-a]pyrimidine scaffold to which it belongs has produced multiple low-nanomolar CDK inhibitors. The landmark compound BS-194 (4k) inhibits CDK2 with an IC50 of 3 nM and CDK1, CDK5, CDK7, and CDK9 at 30, 30, 250, and 90 nM respectively [1]. More recently, pyrazolo[1,5-a]pyrimidine derivatives 6t and 6s demonstrated CDK2 IC50 values of 0.09 µM and 0.23 µM, comparable to the clinical CDK4/6 inhibitor ribociclib (IC50 = 0.07 µM) [2]. The 3-(4-chlorophenyl) substitution pattern specifically appears in CDK2-active exemplars: ethyl 2-(benzylamino)-4-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine derivatives showed IC50 values of 1.85 and 2.09 µM against CDK2 [3]. The 5-tert-butyl group in the target compound provides additional steric bulk that, based on SAR trends in this series, is expected to enhance metabolic stability and may modulate kinase selectivity relative to 5-methyl or 5-phenyl comparators.

CDK2 inhibition Kinase panel Anticancer

7-Hydroxy Group as a Derivatization Handle: Synthetic Utility vs. 2-Methyl Derivative

The free 7-hydroxy group on CAS 896856-18-1 provides a direct synthetic handle for one-step derivatization to 7-amino, 7-alkoxy, or 7-sulfonate analogs via activation and nucleophilic displacement, or to 7-O-linked conjugates via Mitsunobu or alkylation chemistry [1][2]. In contrast, the 2-methyl derivative (CAS 877800-82-3, MW 315.80) introduces steric hindrance at the 2-position that electronically deactivates the pyrazole ring toward electrophilic substitution and may alter the tautomeric preference of the 7-OH group (7-ol vs. 7-one form), potentially requiring harsher conditions for derivatization . The absence of the 2-methyl group preserves a lower molecular weight (301.77 vs. 315.80) and retains an unsubstituted C2 position available for late-stage C–H functionalization if desired. The 7-OH also allows direct assessment of the contribution of the 7-substituent to target binding by serving as the minimal pharmacophoric baseline in SAR studies.

Synthetic accessibility Derivatization Chemical probe

Commercial Purity and Availability: CAS 896856-18-1 vs. Common In-Class Analogs

CAS 896856-18-1 is stocked by multiple commercial suppliers with a standard purity specification of ≥95% as determined by HPLC, consistent with the purity grade available for its closest analogs (2-chloro isomer CAS 902047-53-4, 4-fluoro analog CAS 1015582-93-0, and 2-methyl derivative CAS 877800-82-3, all at 95%+) . The compound is listed under catalog number CM894985 and is categorized within the pyrazolopyrimidine scaffold family alongside structurally validated analogs, facilitating comparative procurement where all members of the sub-series can be sourced from a single supplier network for SAR consistency . The absence of reported melting point, boiling point, or detailed storage condition data across all sub-series members reflects their status as research-grade screening compounds rather than fully characterized pharmaceutical intermediates, a factor that procurement officers should note when planning large-scale experimental campaigns .

Purity specification Procurement Inventory availability

Computational Target Prediction: Predicted Kinase Engagement Profile from SEA and Molecular Docking

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20, computed via the ZINC database for CAS 896856-18-1, identify vascular endothelial growth factor receptor 2 (KDR/VEGFR2, P-value = 17, Max Tc = 44), dihydroorotate dehydrogenase (DHODH, P-value = 15, Max Tc = 46), coagulation factor X (F10, P-value = 18, Max Tc = 48), and VEGFR1 (FLT1, P-value = 18, Max Tc = 44) as the top predicted protein targets [1]. This computational target fingerprint is distinct from that of the 4-fluorophenyl analog, where the absence of chlorine's polarizable electron cloud is predicted to reduce hydrophobic complementarity with the KDR ATP pocket. The KDR prediction is consistent with published experimental data showing that 3,6-disubstituted pyrazolo[1,5-a]pyrimidines inhibit KDR with IC50 values as low as 19 nM when optimized 3-aryl substituents are employed [2]. No experimentally confirmed activity data exists in ChEMBL for this compound as of the database release date, underscoring its status as an unexplored chemical probe [1].

Computational prediction Kinase profiling Target engagement

Optimal Research and Industrial Application Scenarios for 5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 896856-18-1)


Kinase Selectivity Panel Screening: CDK and KDR/VEGFR2 Primary Profiling

Based on scaffold-level precedent establishing CDK2 IC50 values from 3 nM to 2.09 µM for pyrazolo[1,5-a]pyrimidines bearing 3-aryl substituents [1][2], and SEA computational predictions identifying KDR/VEGFR2, FLT1, and DHODH as top predicted targets , CAS 896856-18-1 is best deployed as a screening candidate in a broad kinase selectivity panel (e.g., 50–100 kinase panel at 1–10 µM single-point concentration). The 4-chlorophenyl group is expected to engage the hydrophobic pocket adjacent to the hinge region with a predicted near-planar geometry favorable for gatekeeper residue π-stacking . Researchers should include the 2-chloro regioisomer (CAS 902047-53-4) and the 4-fluoro analog (CAS 1015582-93-0) as matched controls to deconvolute the contribution of halogen position and identity to kinase selectivity.

Medicinal Chemistry Hit-to-Lead Optimization: 7-OH as a Minimal Pharmacophoric Baseline

The free 7-OH group on CAS 896856-18-1 enables one-step diversification to 7-amino, 7-alkoxy, and 7-sulfonate analogs without requiring protecting group strategies [1]. This positions the compound as an ideal baseline scaffold for systematic SAR exploration at the 7-position. Procurement of the 2-methyl derivative (CAS 877800-82-3) in parallel allows assessment of whether C2 substitution enhances or diminishes target potency. The lower MW of 301.77 (vs. 315.80 for the 2-methyl analog) provides greater headroom for downstream substituent addition while maintaining lead-like physicochemical properties, as the compound already complies with Lipinski's Rule of Five (MW < 500, logP < 5, HBD ≤ 1, HBA ≤ 3) [2].

Computational Chemistry and Docking Model Validation

The absence of experimentally confirmed bioactivity data in ChEMBL for CAS 896856-18-1 [1] makes it an ideal test case for prospective computational modeling and experimental validation cycles. The compound's predicted target profile (KDR, FLT1, DHODH) and the availability of co-crystal structures of related pyrazolo[1,5-a]pyrimidines in CHK1 (PDB 3OT8) and LCK (PDB 3AD6) [2] enable rigorous docking pose prediction followed by experimental IC50 determination. The 4-chlorophenyl substituent's halogen bond potential (σ-hole interaction with backbone carbonyl oxygen) provides a specific computational hypothesis that can be tested by comparing experimental binding data against the 4-fluoro (no σ-hole) and des-chloro (no halogen) analogs.

Chemical Biology Tool Compound Development: 7-O-Linked Conjugate Synthesis

The 7-hydroxy group serves as a direct conjugation site for fluorophore labeling (e.g., BODIPY, fluorescein), biotinylation for pull-down experiments, or PEG linker attachment for PROTAC design [1]. The unsubstituted C2 position preserves a secondary derivatization site for future affinity maturation. The predicted moderate lipophilicity (logP 3.59) is expected to maintain aqueous solubility of 7-O-conjugates within a workable range for biochemical assay conditions, though experimental solubility determination in the target assay buffer is recommended before committing to large-scale conjugate synthesis [2].

Quote Request

Request a Quote for 5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.